molecular formula C14H11Cl2NO4S B2474774 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-07-4

4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid

Cat. No. B2474774
CAS RN: 379729-07-4
M. Wt: 360.21
InChI Key: GLSBVSZRUWIUEL-UHFFFAOYSA-N
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Description

“4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 379729-07-4 . It has a molecular weight of 360.22 . The IUPAC name for this compound is 4-chloro-3-{[4-chloro(methyl)anilino]sulfonyl}benzoic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 360.22 . The IUPAC name for this compound is 4-chloro-3-{[4-chloro(methyl)anilino]sulfonyl}benzoic acid .

Scientific Research Applications

Carbonic Anhydrase Inhibition

The compound has been identified as a potential carbonic anhydrase inhibitor. Derivatives of 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid have been synthesized and tested for their inhibitory effect on carbonic anhydrase isozymes, specifically CA I, II, and IV. These isozymes are involved in the secretion of aqueous humor within the eye, indicating potential applications in treating conditions like glaucoma. Some derivatives have exhibited high affinity and prolonged duration of action, showing promise as topical antiglaucoma agents (Mincione et al., 2001).

Chemical Synthesis and Biological Activity

This compound has been used as a starting material in the synthesis of various biologically active compounds. For instance, its condensation with diethyl amine followed by a series of chemical reactions leads to the creation of 4-(diethylsulfamoyl) benzoic acid, which, upon further reactions, yields compounds with potential biological activities. These synthesized compounds have been explored for various biological properties, including antimicrobial effects (Havaldar & Khatri, 2006).

Antimicrobial Agents Synthesis

The compound has also been involved in the synthesis of antimicrobial agents. For example, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a derivative, was used in a series of reactions to produce formazans, which were then evaluated for antimicrobial activity against various bacterial and fungal strains. These synthesized compounds demonstrated moderate activity, indicating their potential as antimicrobial agents (Sah et al., 2014).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of the compound have been used for the analysis of chlorophenoxy acid herbicides in water. This involves a process of derivatization followed by extraction and detection using gas chromatography-mass spectrometry, showcasing the compound's utility in environmental monitoring and analysis (Catalina et al., 2000).

Crystallography Studies

The compound and its derivatives have been studied in crystallography to understand molecular structures and interactions. For example, studies on 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran provided insights into the molecular arrangement and intermolecular interactions, contributing to the field of crystal engineering and molecular design (Choi et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-3-[(4-chlorophenyl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSBVSZRUWIUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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